(3-Iodophenyl)hydrazine hydrochloride (3-Iodophenyl)hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17232038
InChI: InChI=1S/C6H7IN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H
SMILES:
Molecular Formula: C6H8ClIN2
Molecular Weight: 270.50 g/mol

(3-Iodophenyl)hydrazine hydrochloride

CAS No.:

Cat. No.: VC17232038

Molecular Formula: C6H8ClIN2

Molecular Weight: 270.50 g/mol

* For research use only. Not for human or veterinary use.

(3-Iodophenyl)hydrazine hydrochloride -

Specification

Molecular Formula C6H8ClIN2
Molecular Weight 270.50 g/mol
IUPAC Name (3-iodophenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C6H7IN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H
Standard InChI Key BOMBFECOZPIPOX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)I)NN.Cl

Introduction

(3-Iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₆H₈ClIN₂ and a CAS number of 93387-82-7. It features a hydrazine functional group attached to a phenyl ring with an iodine substituent at the meta position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions. It is primarily used in research settings, particularly in medicinal chemistry and organic synthesis, due to its potential as an intermediate in synthesizing pharmaceuticals .

Solubility and Storage

(3-Iodophenyl)hydrazine hydrochloride is soluble in various solvents, and its solubility can be enhanced by heating and ultrasonic treatment. It should be stored at room temperature or in a cold environment to maintain stability .

Hazard Information

This compound is classified as hazardous, with hazard statements including H301 (toxic if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation). It requires handling with caution and appropriate protective measures .

Synthesis Methods

The synthesis of (3-Iodophenyl)hydrazine hydrochloride can be achieved through several methods, which allow for varying purities and yields depending on the reaction conditions employed. These methods typically involve the reaction of iodinated phenyl compounds with hydrazine derivatives.

Applications in Research

This compound is used primarily in research settings for its potential in synthesizing derivatives that may exhibit biological activity. Its unique structure allows researchers to explore modifications leading to novel therapeutic agents. Interaction studies involving this compound focus on its reactivity with biological molecules, which are crucial for assessing both efficacy and safety profiles of derived compounds .

Biological Activity

(3-Iodophenyl)hydrazine hydrochloride exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in various therapeutic areas, although further studies are needed to fully elucidate their mechanisms of action.

Similar Compounds

Several compounds share structural similarities with (3-Iodophenyl)hydrazine hydrochloride, including:

Compound NameCAS NumberSimilarity Index
(2-Iodophenyl)hydrazine hydrochloride60481-34-70.90
(4-Iodophenyl)hydrazine hydrochloride62830-55-10.90
Phenylhydrazine monohydrochloride59-88-10.63
(2-Chloro-4-iodophenyl)hydrazine hydrochloride1219606-21-90.66

These compounds differ primarily in the position of the iodine substituent on the phenyl ring, which affects their reactivity and biological properties.

Research Findings and Future Directions

Research involving (3-Iodophenyl)hydrazine hydrochloride focuses on its role as a precursor for synthesizing compounds with potential therapeutic applications. The specific mechanisms of action often involve interaction with cellular targets or pathways. Further studies are necessary to fully understand these mechanisms and to explore the compound's potential in drug development .

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